

An In-depth Technical Guide on the Physicochemical Properties of 2-Carboxypyrimidine

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Compound of Interest

Compound Name: *2-Pyrimidinecarboxylic acid*

Cat. No.: *B030524*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Carboxypyrimidine, also known as pyrimidine-2-carboxylic acid, is a heterocyclic organic compound that serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} Its structure, featuring a pyrimidine ring substituted with a carboxylic acid group, makes it a valuable building block for the synthesis of more complex, biologically active molecules, including potential antiviral and anticancer agents.^{[2][3][4]} Understanding its core physicochemical properties is crucial for its effective application in research and development, influencing factors such as reaction kinetics, solubility, and bioavailability in drug design. This guide provides a comprehensive overview of the key physicochemical data of 2-carboxypyrimidine, details common synthesis routes, and outlines experimental protocols for determining its most important properties.

Core Physicochemical Properties

The fundamental properties of 2-carboxypyrimidine are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for 2-Carboxypyrimidine

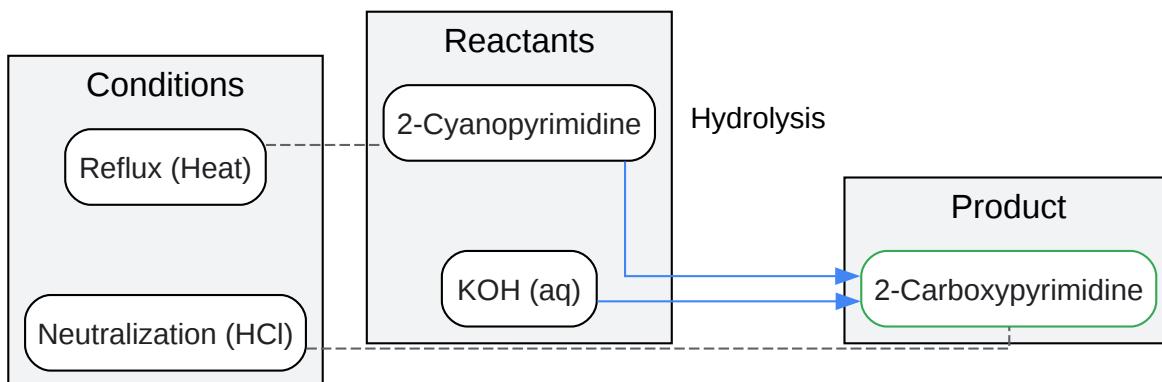
Property	Value	Source(s)
IUPAC Name	Pyrimidine-2-carboxylic acid	[5]
Synonyms	2-Carboxypyrimidine, 2-Pyrimidinecarboxylic acid	[1][5]
CAS Number	31519-62-7	[1][6]
Molecular Formula	C ₅ H ₄ N ₂ O ₂	[1][6]
Molecular Weight	124.10 g/mol	[1][6]
Appearance	White to off-white solid; powder to crystal	[1]
Melting Point	182 - 185 °C	[1][6][7]
Boiling Point	362.6 ± 25.0 °C (Predicted)	[1][6][8]
Density	1.403 ± 0.06 g/cm ³ (Predicted)	[1][8]
Solubility	Soluble in ethanol, DMSO, DMF, and PBS	[1][6][9]
pKa	3.08 ± 0.10 (Predicted)	[1][8]
logP (octanol/water)	0.087	[6][10]
λ _{max}	246 nm (in H ₂ O at pH 7)	[1][6]
SMILES	OC(=O)c1ncccn1	[5]
InChI Key	ZFCHNZDUMIOWFV-UHFFFAOYSA-N	[1][5]

Chemical Synthesis

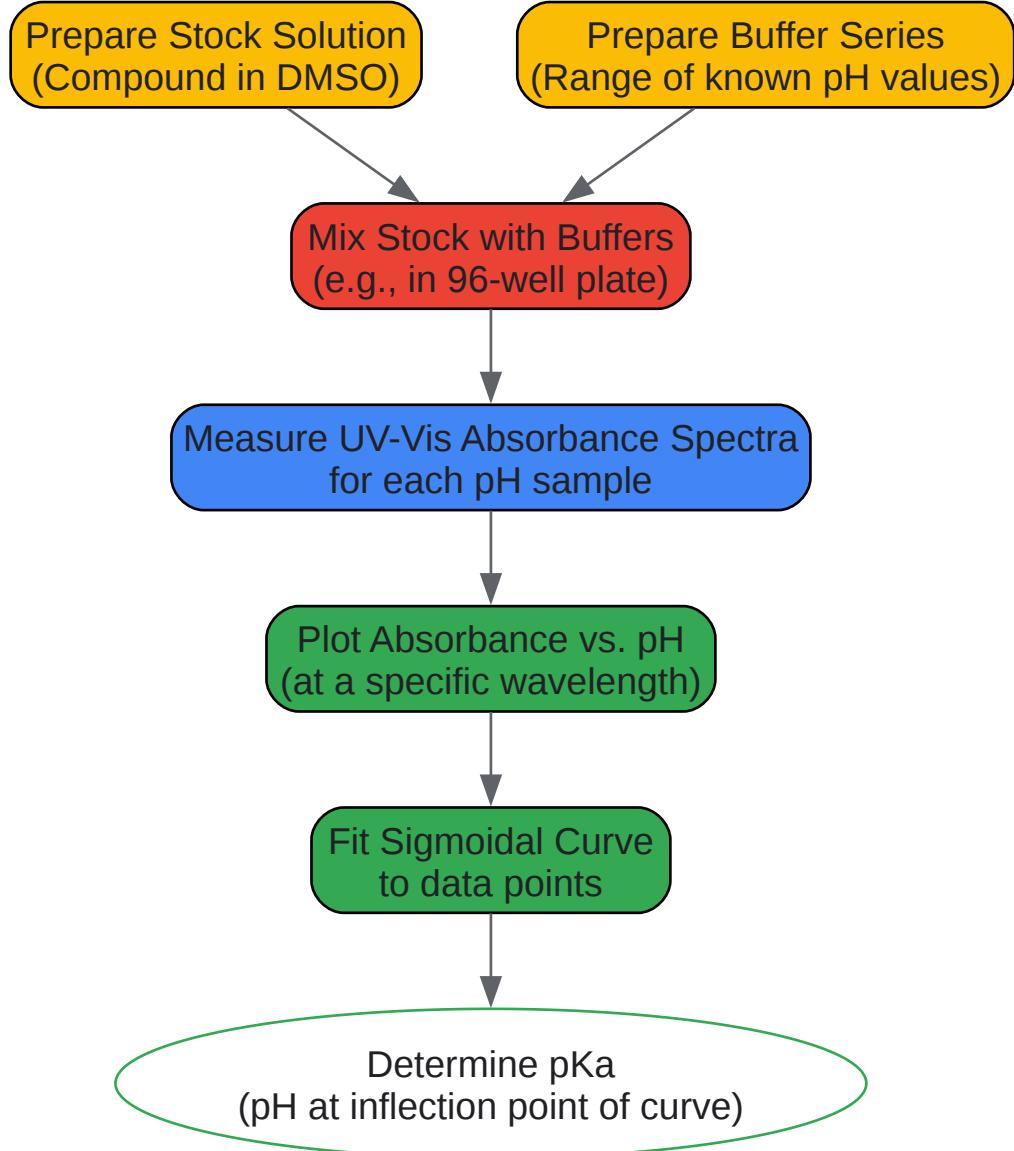
2-Carboxypyrimidine is typically synthesized as a synthetic intermediate for pharmaceutical development.[1] A common and direct laboratory-scale synthesis involves the hydrolysis of 2-cyanopyrimidine under basic conditions.

The reaction proceeds by dissolving 2-cyanopyrimidine in water with a base, such as potassium hydroxide (KOH), and heating the mixture to reflux for several hours.^{[1][8]} After the reaction is complete, the mixture is cooled and neutralized with an acid like hydrochloric acid (HCl). The crude product can then be isolated by evaporation and purified via extraction with an organic solvent such as ethyl acetate.^{[1][8]}

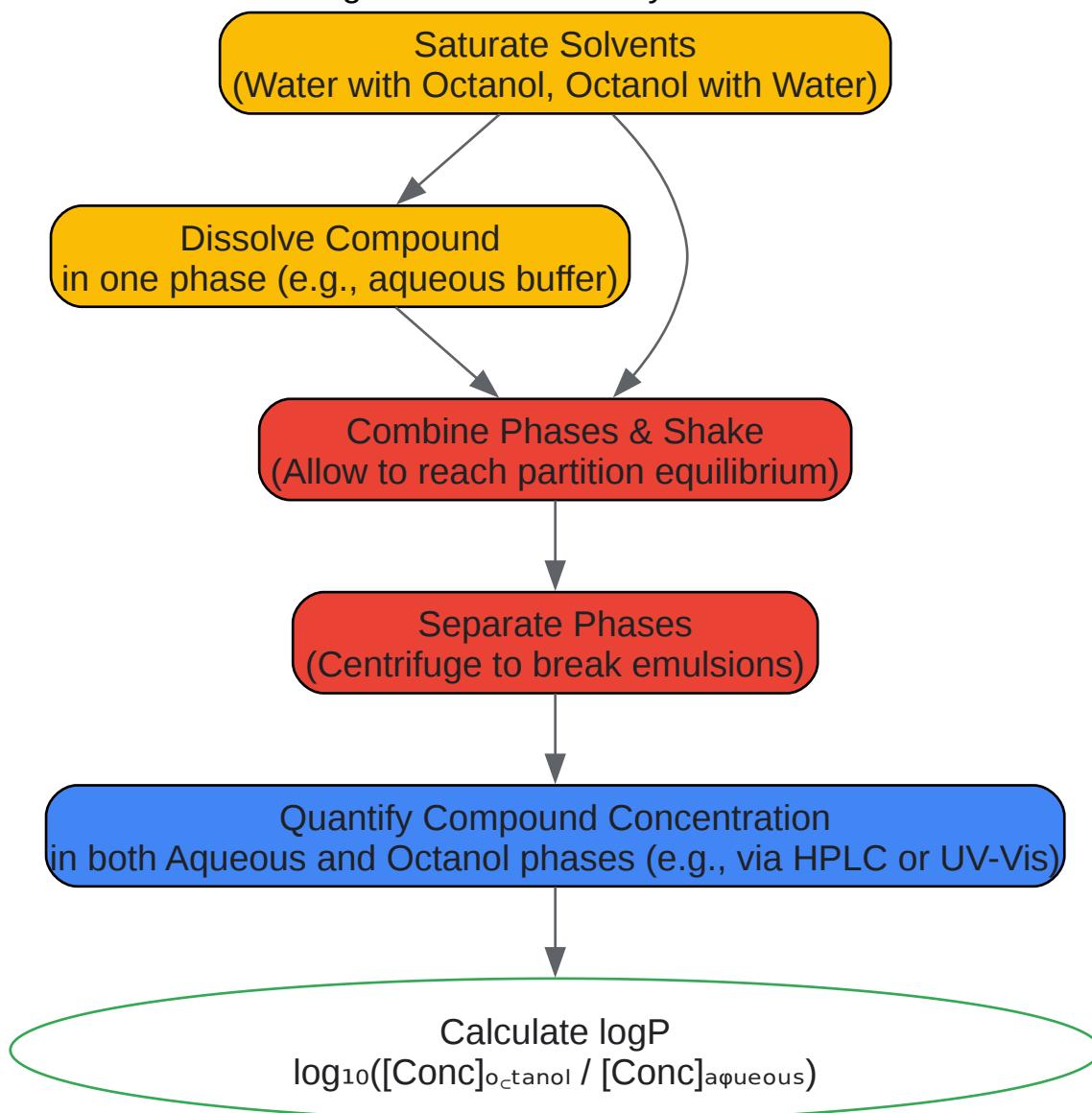
Synthesis of 2-Carboxypyrimidine



Workflow for pKa Determination by UV-Vis Spectrophotometry



Workflow for logP Determination by Shake-Flask Method

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